

Physical and chemical properties of Cyclopropyl 2-(4-methylphenyl)ethyl ketone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclopropyl 2-(4-methylphenyl)ethyl ketone

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An In-depth Technical Guide to Cyclopropyl 2-(4-methylphenyl)ethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Cyclopropyl 2-(4-methylphenyl)ethyl ketone**, also identified as 1-cyclopropyl-3-(4-methylphenyl)propan-1-one. Due to the limited availability of experimental data for this specific compound, this document leverages data from its unsubstituted analog, 1-cyclopropyl-3-phenylpropan-1-one, to provide estimated properties. Furthermore, this guide details a representative synthetic protocol for a structurally related compound, offering a foundational methodology for the synthesis of the title ketone. A logical workflow for its synthesis and characterization is also presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a starting point for the synthesis and further investigation of this and related compounds.

Introduction

Cyclopropyl ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The presence of the cyclopropyl ring often imparts

unique conformational constraints and metabolic stability to molecules, making it a valuable moiety in the design of novel therapeutic agents. **Cyclopropyl 2-(4-methylphenyl)ethyl ketone** is a specific derivative within this class, and understanding its physicochemical properties is crucial for its potential application in drug development. This guide aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

Physical and Chemical Properties

Direct experimental data for **Cyclopropyl 2-(4-methylphenyl)ethyl ketone** is not readily available in the current literature. However, the properties of the closely related analog, 1-Cyclopropyl-3-phenylpropan-1-one, can provide valuable estimations. The computed physical and chemical properties for 1-Cyclopropyl-3-phenylpropan-1-one are summarized in the table below.^[1]

Property	Value	Source
Molecular Formula	C12H14O	PubChem[1]
Molecular Weight	174.24 g/mol	PubChem[1]
IUPAC Name	1-cyclopropyl-3-phenylpropan-1-one	PubChem[1]
CAS Number	136120-65-5	PubChem[1]
XLogP3	2.3	PubChem[1]
Exact Mass	174.104465066 Da	PubChem[1]
Monoisotopic Mass	174.104465066 Da	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	13	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	176	PubChem[1]
Isotope Atom Count	0	PubChem[1]
Defined Atom Stereocenter Count	0	PubChem[1]
Undefined Atom Stereocenter Count	0	PubChem[1]
Defined Bond Stereocenter Count	0	PubChem[1]
Undefined Bond Stereocenter Count	0	PubChem[1]
Covalently-Bonded Unit Count	1	PubChem[1]
Compound Is Canonicalized	Yes	PubChem[1]

Table 1: Computed Physical and Chemical Properties of 1-Cyclopropyl-3-phenylpropan-1-one.

Experimental Protocols

While a specific experimental protocol for the synthesis of **Cyclopropyl 2-(4-methylphenyl)ethyl ketone** is not documented, a general and robust method for the preparation of similar aryl cyclopropyl ketones is the Corey-Chaykovsky cyclopropanation of the corresponding chalcone (α,β -unsaturated ketone).^{[2][3]} The following protocol is a representative example for the synthesis of a donor-acceptor cyclopropane from a chalcone, which can be adapted for the target molecule.^[2]

3.1. Synthesis of (E)-3-(4-methylphenyl)-1-cyclopropylprop-2-en-1-one (Chalcone Intermediate)

A plausible route to the target molecule involves the initial synthesis of the corresponding chalcone, (E)-1-cyclopropyl-3-(4-methylphenyl)prop-2-en-1-one, followed by reduction of the double bond. A general procedure for chalcone synthesis is the Claisen-Schmidt condensation.

3.2. Representative Synthesis of a Cyclopropyl Ketone via Corey-Chaykovsky Cyclopropanation

This protocol describes the cyclopropanation of a 2-hydroxychalcone, which is a well-documented procedure for generating cyclopropyl ketones.^[2]

Materials:

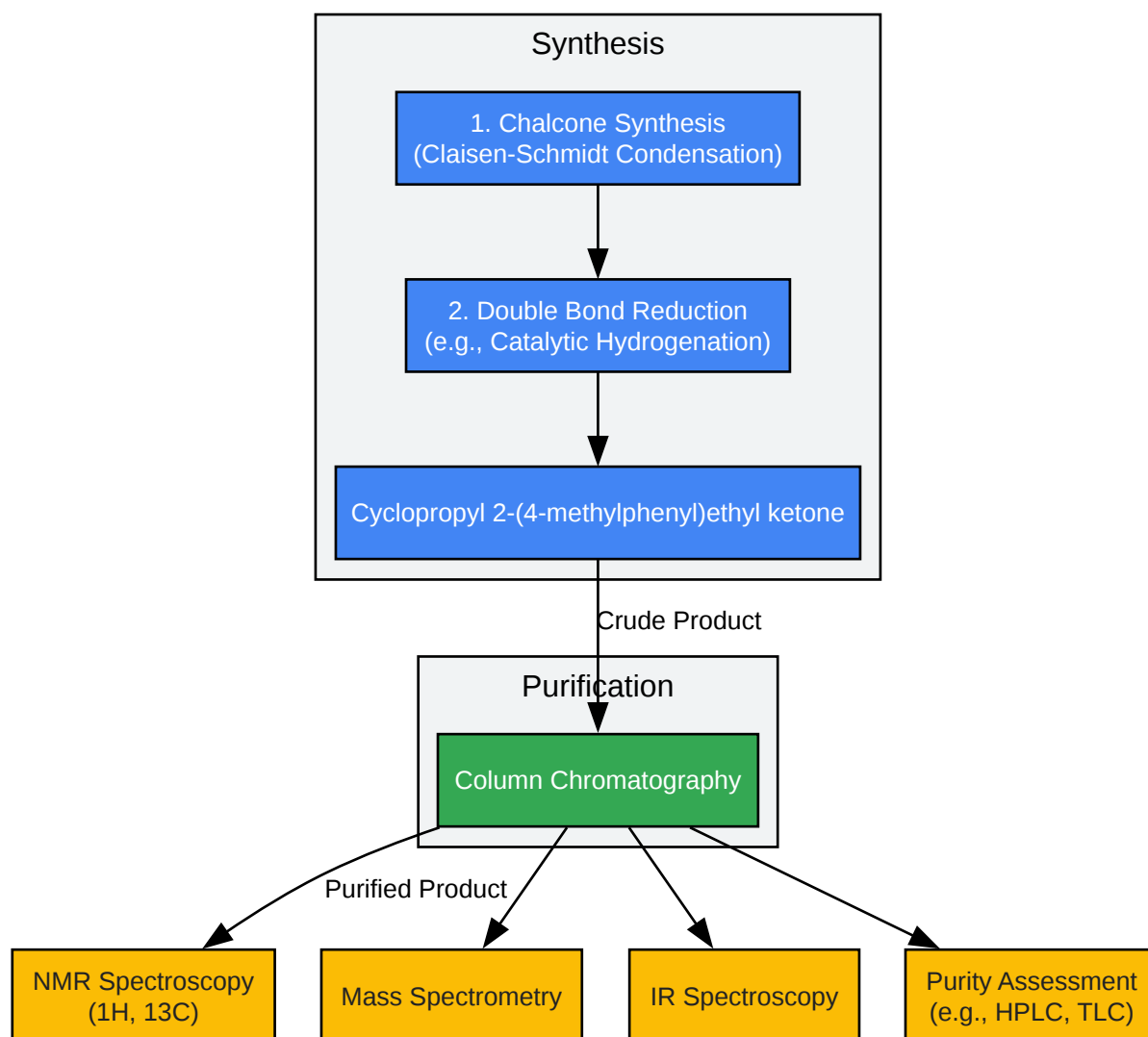
- Trimethylsulfoxonium iodide
- Sodium hydride (60% dispersion in mineral oil)
- Tetrahydrofuran (THF), anhydrous
- Dimethyl sulfoxide (DMSO), anhydrous
- The appropriate α,β -unsaturated ketone (chalcone)
- Ammonium chloride solution, saturated
- Ethyl acetate
- Argon or Nitrogen atmosphere

Procedure:

- In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve trimethylsulfoxonium iodide (1.1 mmol) in a 1:1 mixture of anhydrous THF and anhydrous DMSO (10 mL), and cool the solution in an ice bath.^[2]
- Carefully add sodium hydride (3 mmol, 60% dispersion in mineral oil) to the cooled solution.^[2]
- Stir the mixture at 0 °C until the evolution of hydrogen gas ceases (approximately 30-40 minutes), indicating the formation of the ylide.^[2]
- Add the chalcone (1 mmol) in several portions to the reaction mixture.^[2]
- Continue stirring the reaction mixture at 0 °C for 1-2 hours.^[2]
- Quench the reaction by the slow addition of a cold saturated aqueous solution of ammonium chloride.^[2]
- Extract the aqueous layer with ethyl acetate (3 x 10 mL).^[2]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.^[2]

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **Cyclopropyl 2-(4-methylphenyl)ethyl ketone**.



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Caption: Synthesis and Characterization Workflow.

Conclusion

While specific experimental data for **Cyclopropyl 2-(4-methylphenyl)ethyl ketone** remains elusive, this technical guide provides a solid foundation for its study. By utilizing data from a close structural analog and presenting a detailed, adaptable synthetic protocol, researchers are equipped with the necessary information to synthesize, purify, and characterize this compound. The provided workflow offers a clear roadmap for these experimental endeavors. Further research is warranted to determine the precise physical and chemical properties of

Cyclopropyl 2-(4-methylphenyl)ethyl ketone and to explore its potential biological activities, which could be of significant interest to the drug development community.

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